molecular formula C23H25N3 B3850224 4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}quinoline

4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}quinoline

Cat. No. B3850224
M. Wt: 343.5 g/mol
InChI Key: MYYVRZCFYBWXHH-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}quinoline, also known as Prazosin, is a synthetic alpha-1 adrenergic receptor antagonist used as a medication to treat hypertension and post-traumatic stress disorder. Prazosin is a member of the quinazoline class of compounds and has a molecular formula of C19H21N5O4.

Mechanism of Action

4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}quinoline works by blocking the alpha-1 adrenergic receptors, which are located in the smooth muscle cells of blood vessels. This results in vasodilation and a decrease in blood pressure. 4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}quinoline also blocks the alpha-1 adrenergic receptors in the central nervous system, which can reduce the symptoms of post-traumatic stress disorder.
Biochemical and Physiological Effects:
4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}quinoline has been shown to have several biochemical and physiological effects. It can reduce blood pressure, increase urine flow, and decrease the symptoms of post-traumatic stress disorder. 4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}quinoline has also been shown to have anti-inflammatory effects and can reduce oxidative stress.

Advantages and Limitations for Lab Experiments

4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}quinoline has several advantages for lab experiments. It is readily available and relatively inexpensive. 4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}quinoline is also easy to administer and has a well-established mechanism of action. However, 4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}quinoline has some limitations for lab experiments. It has a short half-life and can be rapidly metabolized in humans. 4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}quinoline can also have off-target effects on other receptors, which can complicate data interpretation.

Future Directions

There are several future directions for research on 4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}quinoline. One area of interest is the potential use of 4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}quinoline in treating heart failure and other cardiovascular diseases. Another area of research is the use of 4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}quinoline in combination with other medications for the treatment of post-traumatic stress disorder. Additionally, there is interest in developing new formulations of 4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}quinoline with improved pharmacokinetic properties. Finally, there is a need for further research on the biochemical and physiological effects of 4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}quinoline to better understand its mechanism of action.

Scientific Research Applications

4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}quinoline has been extensively studied for its potential therapeutic effects in various medical conditions. Research has shown that 4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}quinoline can be used to treat hypertension, post-traumatic stress disorder, and benign prostatic hyperplasia. 4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}quinoline has also been studied for its potential use in treating heart failure, Raynaud's phenomenon, and urinary incontinence.

properties

IUPAC Name

4-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3/c1-2-7-20(8-3-1)9-6-14-25-15-17-26(18-16-25)19-21-12-13-24-23-11-5-4-10-22(21)23/h1-13H,14-19H2/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYYVRZCFYBWXHH-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)CC3=CC=NC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)CC3=CC=NC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]quinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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